molecular formula C6H7N3O2 B2856044 (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopropane-1-carboxylic acid CAS No. 1438897-37-0

(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopropane-1-carboxylic acid

Cat. No. B2856044
CAS RN: 1438897-37-0
M. Wt: 153.141
InChI Key: XSEMHAHPSXESOA-IUYQGCFVSA-N
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Description

(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopropane-1-carboxylic acid, also known as TCCA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TCCA is a cyclopropane derivative that contains a triazole ring, and it has been found to have potential applications in various fields, including medicinal chemistry, materials science, and catalysis.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopropane-1-carboxylic acid is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopropane-1-carboxylic acid has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses, by disrupting their cellular processes.
Biochemical and Physiological Effects:
(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopropane-1-carboxylic acid has been found to exhibit various biochemical and physiological effects, including the inhibition of DNA synthesis, the disruption of cell membrane integrity, and the inhibition of protein synthesis. (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopropane-1-carboxylic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopropane-1-carboxylic acid has several advantages for use in lab experiments, including its ease of synthesis, stability, and low toxicity. However, (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopropane-1-carboxylic acid is also highly reactive and can be difficult to handle, and its use should be carefully controlled to avoid potential hazards.

Future Directions

There are several potential future directions for research on (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopropane-1-carboxylic acid. One area of interest is the development of (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopropane-1-carboxylic acid-based drugs for the treatment of various diseases, including cancer and infectious diseases. Another potential direction is the synthesis of novel materials using (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopropane-1-carboxylic acid as a building block. Additionally, further studies are needed to fully understand the mechanism of action of (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopropane-1-carboxylic acid and its potential applications in catalysis and other fields.

Synthesis Methods

The synthesis of (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopropane-1-carboxylic acid can be achieved through several methods, including the reaction of cyclopropane carboxylic acid with 1H-1,2,4-triazole-5-carboxylic acid, or the reaction of cyclopropane carboxylic acid with 1,2,4-triazole-5-carboxylic acid hydrazide. These methods have been reported to yield (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopropane-1-carboxylic acid in good to excellent yields.

Scientific Research Applications

(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopropane-1-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antimicrobial, antifungal, and antiviral activities, and has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, HIV, and tuberculosis. (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopropane-1-carboxylic acid has also been studied for its potential as a catalyst in organic reactions, and as a building block for the synthesis of novel materials.

properties

IUPAC Name

(1R,2S)-2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c10-6(11)4-1-3(4)5-7-2-8-9-5/h2-4H,1H2,(H,10,11)(H,7,8,9)/t3-,4+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEMHAHPSXESOA-IUYQGCFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1C(=O)O)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopropane-1-carboxylic acid

CAS RN

1438897-37-0
Record name rac-(1R,2S)-2-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid
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